molecular formula C13H19NO8 B111290 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate CAS No. 1177339-41-1

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate

Cat. No.: B111290
CAS No.: 1177339-41-1
M. Wt: 317.29 g/mol
InChI Key: CKWWMQSBAOZKBR-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate: is a chemical compound with the molecular formula C13H19NO8 . It is known for its white solid powder appearance and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitromethane to form 2,4,5-trimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol, which is subsequently reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, such as amines.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol oxalate
  • 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate

Uniqueness

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substitution patterns.

Properties

IUPAC Name

2-amino-2-(2,4,5-trimethoxyphenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4.C2H2O4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(12)6-13;3-1(4)2(5)6/h4-5,8,13H,6,12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWWMQSBAOZKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(CO)N)OC)OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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